6-Methylpyridine-2-carbaldehyde oxime
Overview
Description
6-Methylpyridine-2-carbaldehyde oxime is a chemical compound with the molecular formula C7H8N2O . It contains a total of 18 bonds, including 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 nitroso group (aliphatic) .
Molecular Structure Analysis
The molecular structure of 6-Methylpyridine-2-carbaldehyde oxime includes a six-membered ring, a secondary amine (aliphatic), and a nitroso group (aliphatic) . It contains a total of 18 atoms: 8 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Scientific Research Applications
Drug Delivery to the Brain : 1-Methylpyridine-2-carbaldehyde oxime, a quaternary pyridinium salt related to 6-Methylpyridine-2-carbaldehyde oxime, has been used in a redox system to study the elimination rate of small quaternary salts from the brain. This research supports the hypothesis of an active transport mechanism for eliminating organic ions from the brain, suggesting potential applications in drug delivery to the brain (Bodor, Roller, & Selk, 1978).
Nickel(II) Chemistry : 6-Methylpyridine-2-carbaldehydeoxime ligand has been used to synthesize new nickel(II) complexes. These complexes have been studied for their structural and magnetic properties, indicating potential applications in materials science and coordination chemistry (Escuer, Vlahopoulou, & Mautner, 2011).
Cancer Research : 6-Methylpyridine-2-carbaldehydethiosemicarbazone and its complexes have been synthesized and characterized, showing potential anticancer activity against human colon and prostate cancer cell lines (Elsayed et al., 2014).
Chemical Sensing : A chemosensor based on an iridium(III) complex of oximated 2,2'-bipyridine has been developed for selective detection of hypochlorite. This research suggests applications in environmental monitoring and chemical sensing (Zhao et al., 2011).
Molecular Docking and Quantum Calculations : The nucleophilic reactivity of conjugates of 6-methyluracil and imidazole-2-carbaldehyde oxime has been assessed using molecular docking and quantum mechanical calculations. This research explores the potential for these compounds in enzymatic reactions and bioscavengers (Lushchekina et al., 2017).
Safety And Hazards
6-Methylpyridine-2-carbaldehyde oxime is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H319, and precautionary statements P264, P280, P305 + P351 + P338, and P337 + P313 . It’s classified as an Eye Irritant (category 2) and is stored under storage class code 11, which denotes combustible solids .
properties
IUPAC Name |
(NE)-N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-3-2-4-7(9-6)5-8-10/h2-5,10H,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKGFMHISSQNRL-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-2-carbaldehyde oxime | |
CAS RN |
1195-40-0 | |
Record name | 6-Methylpyridine-2-carbaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC403814 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methylpyridine-2-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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